molecular formula C11H13O6P B12665813 Phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide CAS No. 72304-90-6

Phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide

Cat. No.: B12665813
CAS No.: 72304-90-6
M. Wt: 272.19 g/mol
InChI Key: RPXVINQTOFHSTL-UHFFFAOYSA-N
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Description

Phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group, an acetylphenoxy moiety, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with acetylphenol and methanol under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification and oxidation processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide involves its interaction with specific molecular targets. The phosphine oxide group can act as a ligand, binding to metal ions and influencing various biochemical pathways. The acetylphenoxy moiety may interact with enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Phosphinecarboxylic acid, (4-acetylphenoxy)methoxy-, methyl ester, oxide can be compared with other similar compounds such as:

    Phenyl bis(4-methylphenoxy)phosphanecarboxylate oxide: Similar structure but with different substituents.

    Methyl p-acetylphenyl methoxycarbonylphosphonate: Similar ester linkage but different functional groups.

    Phosphoranecarboxylic acid, 1,1-bis(4-methylphenoxy)-, phenyl ester, oxide: Similar phosphine oxide group but different aromatic substituents.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

CAS No.

72304-90-6

Molecular Formula

C11H13O6P

Molecular Weight

272.19 g/mol

IUPAC Name

methyl [(4-acetylphenoxy)-methoxyphosphoryl]formate

InChI

InChI=1S/C11H13O6P/c1-8(12)9-4-6-10(7-5-9)17-18(14,16-3)11(13)15-2/h4-7H,1-3H3

InChI Key

RPXVINQTOFHSTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OP(=O)(C(=O)OC)OC

Origin of Product

United States

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